1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 206.29 g/mol. This compound is characterized by its structural features, which include an amino group and a dihydroisoquinoline moiety. The compound is primarily sourced from chemical suppliers and research institutions, where it is used for various scientific applications, particularly in neuroscience and pharmacology.
This compound falls under the category of amino alcohols and isoquinoline derivatives. It is recognized for its chiral nature, with specific interest in its stereochemistry due to its potential biological activities.
The synthesis of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol typically involves multiple synthetic steps, often starting from readily available precursors in organic chemistry.
Common Methods:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol can be represented using various chemical notation systems:
Property | Description |
---|---|
Molecular Formula | |
Molecular Weight | 206.29 g/mol |
InChI Key | BYWDGTKESWRSML-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CC=CC=C21)CC(CN)O |
The compound's structure includes a central carbon atom bonded to an amino group, a hydroxyl group, and a dihydroisoquinoline moiety, contributing to its chiral characteristics.
1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions due to the presence of functional groups such as the amino and hydroxyl groups.
Key Reactions:
These reactions are significant in modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol is primarily linked to its interaction with neurotransmitter receptors in the brain.
Biological Targets:
The physical and chemical properties of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride are important for its application in research:
Property | Data |
---|---|
Appearance | White to off-white powder |
Solubility | Soluble in water |
Melting Point | Not specified |
Storage Conditions | Room temperature |
Hazard Statements | H302-H315-H318-H335 |
These properties influence how the compound is handled in laboratory settings and its stability during storage.
1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride has several applications in scientific research:
The compound’s design merges two pharmacologically significant motifs: a partially saturated isoquinoline system and an ethanolamine spacer. The 3,4-dihydroisoquinoline core provides planar rigidity and aromatic stacking capacity critical for receptor binding, while the 2-aminopropanol tether introduces torsional flexibility and hydrogen-bonding functionality. This combination yields a conformationally adaptable ligand capable of engaging diverse biological targets [3].
Key structural features include:
Table 1: Structural and Physicochemical Properties of Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Features |
---|---|---|---|---|
1-Amino-3-(3,4-dihydroisoquinolin-2-yl)propan-2-ol·HCl | C₁₂H₁₇ClN₂O (base: C₁₂H₁₆N₂O) | 206.29 (base) | 98 | Hybrid scaffold, β-amino alcohol functionality |
PD-168,077 (Analog) | C₁₅H₂₃ClN₂O | 282.81 | >95 | Isoquinolinone derivative, dopamine D4 antagonist |
PF-04859989 HCl | C₉H₁₁ClN₂O₂ | 214.65 | Not specified | Quinolinone structure, GABA-AT inhibitor |
1-(3,4-Dihydroisoquinolin-2-yl)propan-2-amine | C₁₂H₁₈N₂ | 190.29 | 95 | Lacks hydroxyl group, simplified analogue |
This compound exemplifies modern drug discovery principles through its balanced modulation of multiple receptor families and synthetically tractable design. Its structural framework aligns with emerging trends in targeted polypharmacology, particularly for complex neurological disorders requiring simultaneous pathway modulation [2] [3].
Mechanistic and Target Engagement Profiles:
Synthetic and Optimization Advantages:
Table 2: Comparative Receptor Binding Profiles of Related Compounds
Receptor Target | Compound | Reported Activity | Experimental System | Significance |
---|---|---|---|---|
μ-Opioid Receptor (MOR) | Dmt-Tic analogues [2] | Kᵢ = 0.8 ± 0.2 nM (agonist) | Cell membrane binding assays | Analgesia without respiratory depression |
δ-Opioid Receptor (DOR) | Dmt-Tic analogues [2] | Kᵢ = 0.3 ± 0.1 nM (antagonist) | Cell membrane binding assays | Attenuates MOR-associated side effects |
Dopamine D4 Receptor | PD-168,077 [3] | IC₅₀ = 9.3 nM | Radioligand displacement | Potential antipsychotic with minimal EPS |
GABA Aminotransferase | PF-04859989 [4] | IC₅₀ = 0.9 μM | Enzyme inhibition assay | Anticonvulsant mechanism |
Emerging Research Applications:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0